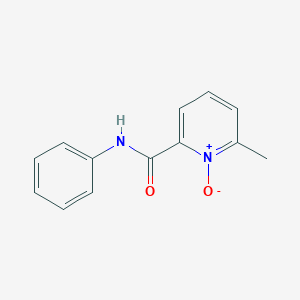
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position, a methyl group at the 6-position, and a phenyl group at the N-position, with an additional oxide group. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
The synthesis of 2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with aniline in the presence of an oxidizing agent. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound .
Análisis De Reacciones Químicas
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield the corresponding amines .
Aplicaciones Científicas De Investigación
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets . In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities . In industry, it is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes .
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide can be compared with other similar compounds, such as 2-pyridinecarboxamide and N-methyl-2-pyridinecarboxamide . These compounds share a similar pyridine core structure but differ in their substituents. The presence of the methyl and phenyl groups in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions . This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
56387-82-7 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
6-methyl-1-oxido-N-phenylpyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-10-6-5-9-12(15(10)17)13(16)14-11-7-3-2-4-8-11/h2-9H,1H3,(H,14,16) |
Clave InChI |
NZDHAUZWVBESBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=CC=C1)C(=O)NC2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


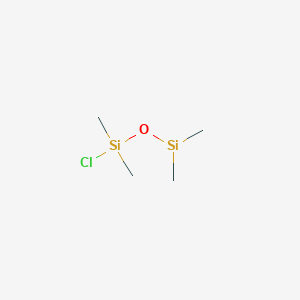
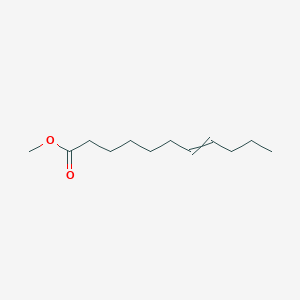
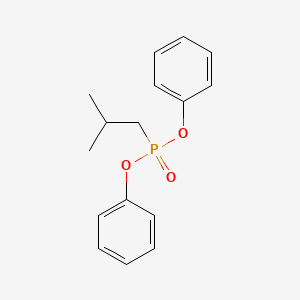
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)

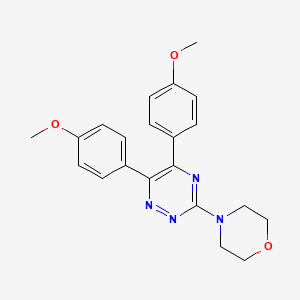
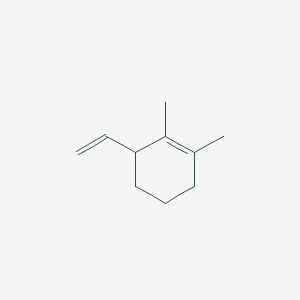
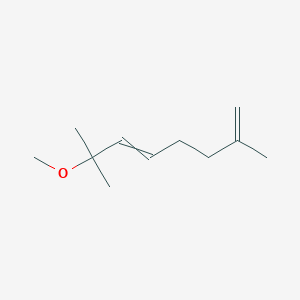

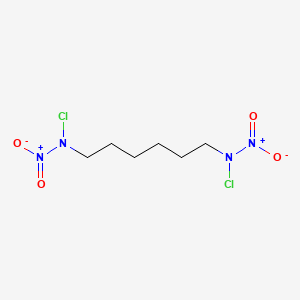

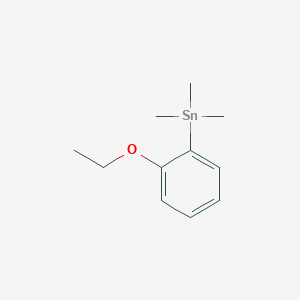

![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
